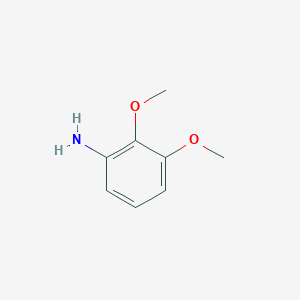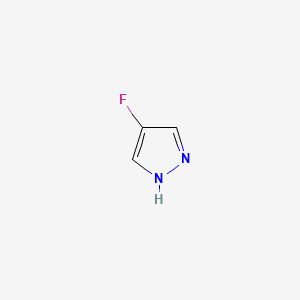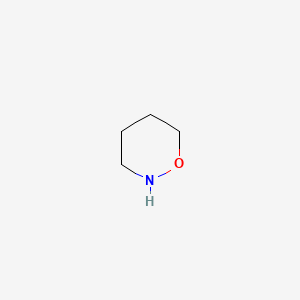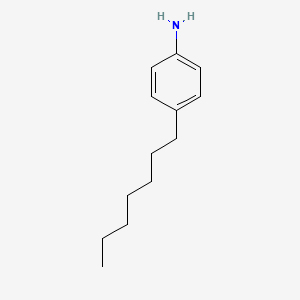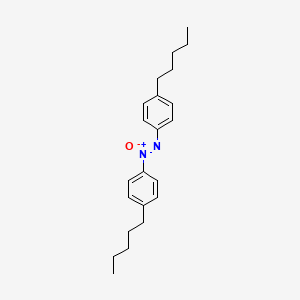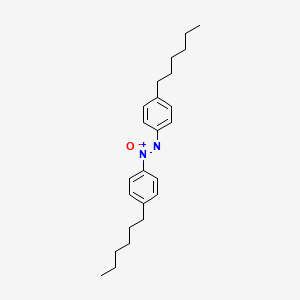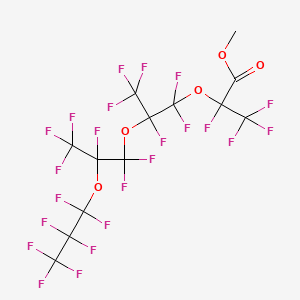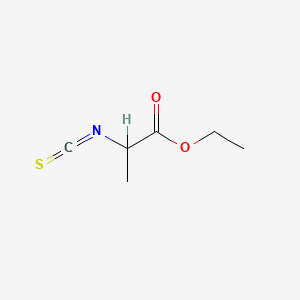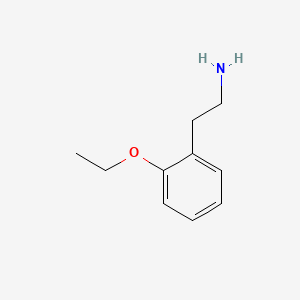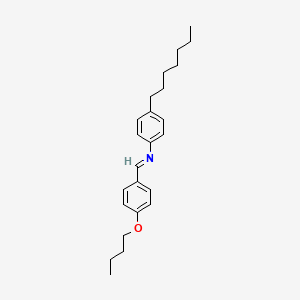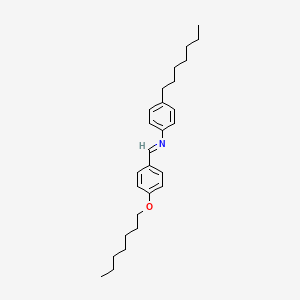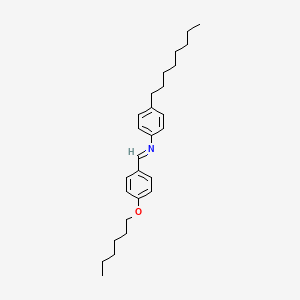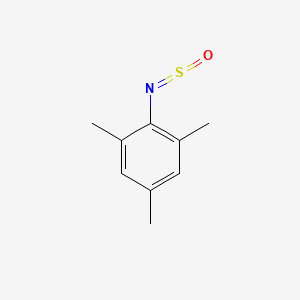
p-Bromophenyl octyl ether
Vue d'ensemble
Description
p-Bromophenyl octyl ether is a type of polybrominated diphenyl ether (PBDE), which are compounds commonly used as flame retardants. These substances have been found to be increasing in the environment and in human mother's milk. PBDEs, including higher brominated versions such as hepta-, octa-, and nonabromodiphenyl ethers, have been associated with developmental neurotoxic effects in animal studies .
Synthesis Analysis
While the provided papers do not specifically describe the synthesis of p-bromophenyl octyl ether, they do mention the use of related bromophenyl ethers. For instance, the o-bromo-p-methoxyphenyl ether group is introduced as a new protecting/radical translocating (PRT) group, which can be introduced by Mitsunobu reaction or Williamson ether synthesis and removed by oxidation with ceric ammonium nitrate . This information suggests that similar synthetic routes could potentially be applied to the synthesis of p-bromophenyl octyl ether.
Molecular Structure Analysis
The molecular structure of p-bromophenyl octyl ether would consist of a phenyl ring brominated at the para position and an octyl ether group. The presence of the bromine atom and the ether linkage are critical for the compound's physical and chemical properties, as well as its biological activity. However, the exact molecular structure analysis is not detailed in the provided papers .
Chemical Reactions Analysis
The papers do not provide specific reactions for p-bromophenyl octyl ether. However, they do discuss the reactivity of similar brominated compounds. For example, the o-bromo-p-methoxyphenyl ether group can be used to generate radicals from a C–H bond β to the protected alcohol, which could imply that p-bromophenyl octyl ether may also participate in radical-generating reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-bromophenyl octyl ether are not explicitly discussed in the provided papers. However, it can be inferred that as a PBDE, it would likely be persistent in the environment and lipophilic, given its structural similarity to other PBDEs mentioned in the studies. These properties contribute to their accumulation in human tissues and environmental persistence .
Relevant Case Studies
The second paper provides a case study on the developmental neurotoxic effects of higher brominated diphenyl ethers, including octabromodiphenyl ether (PBDE 203). Neonatal mice exposed to PBDE 203 showed disturbances in spontaneous behavior, leading to hyperactivity and disrupted habituation. Additionally, learning and memory functions were affected in adult mice exposed to PBDE 203 during their neonatal period. These findings are significant as they suggest that exposure to compounds like p-bromophenyl octyl ether could potentially lead to similar neurodevelopmental issues .
Applications De Recherche Scientifique
-
- Application : “p-Bromophenyl octyl ether” can potentially be used in the synthesis of porous organic polymers .
- Methods of Application : The compound can be used in Sonogashira–Hagihara coupling reactions with tetrahedral silicon-centered monomers and stereocontorted 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene to result in novel porous organic polymers .
- Results or Outcomes : These materials show high thermal stability and comparable specific surface areas with Brunauer–Emmer–Teller surface areas of up to 983 m²/g, and total pore volumes of up to 0.81 cm³/g . They also show moderate carbon dioxide uptakes of up to 1.92 mmol/g (8.45 wt%) at 273 K and 1.03 bar, and 1.12 mmol/g (4.93 wt%) at 298 K and 1.01 bar .
Propriétés
IUPAC Name |
1-bromo-4-octoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBFFPZGOOKWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242392 | |
| Record name | p-Bromophenyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Bromophenyl octyl ether | |
CAS RN |
96693-05-9 | |
| Record name | p-Bromophenyl octyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096693059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bromophenyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

